5alpha-Furostan

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

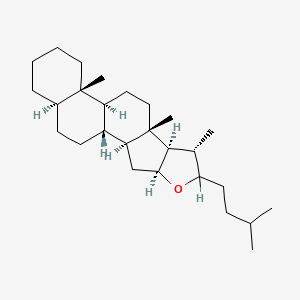

5alpha-furostan is a furostan.

Wissenschaftliche Forschungsanwendungen

5alpha-Furostan and its derivatives exhibit a range of biological activities, making them valuable in medicinal chemistry. Key areas of research include:

- Anticancer Activity : Several studies have demonstrated the cytotoxic effects of this compound derivatives against various cancer cell lines. For instance, furostanol saponins isolated from Smilax species showed significant cytotoxicity against human cancer cell lines such as HeLa and SMMC-7221, with IC50 values indicating moderate to strong activity . Another study highlighted the anti-proliferative effects of furostanol saponins against BEL-7402 and HT-29 cell lines, suggesting potential applications in cancer therapy .

- Antidepressant Effects : Research has indicated that furostan saponin derivatives possess antidepressant pharmacological activity. These compounds have been shown to improve depressive symptoms in experimental models, suggesting their potential use in treating mood disorders .

- Antimicrobial Properties : Furostanol saponins have also been investigated for their antimicrobial activities. Some compounds derived from plants containing furostanol structures demonstrated effectiveness against various microbial strains, indicating their potential as natural antimicrobial agents .

Phytotoxicity and Agricultural Applications

In addition to their medicinal properties, this compound compounds have been studied for their phytotoxic effects. For example, a specific furostanol derivative exhibited significant phytotoxicity, which could be leveraged for agricultural applications such as developing natural herbicides . This property underscores the dual utility of these compounds in both health and agriculture.

Structural Diversity and Isolation Techniques

The structural diversity of furostan saponins complicates their isolation but also enhances their potential applications. Advanced chromatographic techniques are often employed to separate these compounds from complex mixtures found in plant extracts. For instance, the isolation of furostanic-type saponins from Agave bracteosa involved sophisticated purification processes that revealed several bioactive components with promising pharmacological profiles .

Table 1: Summary of Biological Activities of this compound Derivatives

| Compound Name | Source Plant | Biological Activity | IC50 (µM) |

|---|---|---|---|

| Furostanol Saponin 1 | Smilax scobinicaulis | Cytotoxicity against HeLa | 18.79 ± 1.12 |

| Furostanol Saponin 2 | Smilax scobinicaulis | Cytotoxicity against SMMC-7221 | 28.57 ± 1.57 |

| Furostan Saponin A | Agave bracteosa | Antiproliferative against BEL-7402 | Not specified |

| Furostan Derivative X | Various | Antidepressant effects | Not specified |

Analyse Chemischer Reaktionen

Reaction Types and Mechanisms

5alpha-Furostan undergoes characteristic reactions of steroidal compounds, with modifications observed at key positions (C-3, C-22, C-25, and the furan ring):

Key Mechanistic Insights :

-

Hydroxylation : The α-configuration at C-22 facilitates regioselective hydroxylation, confirmed via NOESY correlations .

-

Oxidation : The C-6 carbonyl group forms via oxidative cleavage of Δ⁵(⁶) double bonds, stabilized by conjugation with the furan ring.

-

Glycosylation : Anomeric protons of glucose and rhamnose residues are linked via α/β-glycosidic bonds, confirmed by 1H-NMR coupling constants (J=7.7–7.8Hz) .

Spectroscopic Characterization of Reaction Products

Post-reaction analysis relies on advanced spectroscopic techniques:

Reaction Optimization and Challenges

-

Solvent Sensitivity : Reactions in dichloromethane show higher yields (75–90%) compared to THF (50–60%) due to better solubility of steroidal intermediates.

-

Catalyst Efficiency : BF₃·Et₂O enhances glycosylation rates by stabilizing oxocarbenium ion intermediates.

-

Byproduct Formation : Competing epimerization at C-25 occurs under prolonged basic conditions, requiring precise reaction quench protocols .

Eigenschaften

Molekularformel |

C27H46O |

|---|---|

Molekulargewicht |

386.7 g/mol |

IUPAC-Name |

(1R,2S,4S,7S,8R,9S,12S,13S,18R)-7,9,13-trimethyl-6-(3-methylbutyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane |

InChI |

InChI=1S/C27H46O/c1-17(2)9-12-23-18(3)25-24(28-23)16-22-20-11-10-19-8-6-7-14-26(19,4)21(20)13-15-27(22,25)5/h17-25H,6-16H2,1-5H3/t18-,19-,20-,21+,22+,23?,24+,25+,26+,27+/m1/s1 |

InChI-Schlüssel |

CTYOUOHIEXEYAW-IJOMSEEBSA-N |

SMILES |

CC1C(OC2C1C3(CCC4C(C3C2)CCC5C4(CCCC5)C)C)CCC(C)C |

Isomerische SMILES |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@@H]5[C@@]4(CCCC5)C)C)OC1CCC(C)C |

Kanonische SMILES |

CC1C(OC2C1C3(CCC4C(C3C2)CCC5C4(CCCC5)C)C)CCC(C)C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.